![molecular formula C23H27N5O3 B2520252 7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-07-1](/img/structure/B2520252.png)
7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups including a butyrylpiperazine, a pyrazolopyridine, and a phenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolopyridine core is a bicyclic structure with nitrogen atoms at key positions. Attached to this core are a butyrylpiperazine group and a phenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolopyridine and piperazine groups, as well as the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the presence of functional groups .Scientific Research Applications
- Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
- Researchers have explored the annulation of the pyrazole ring to thiazole or thiazine rings, leading to compounds with potential applications in drug discovery and materials science .
Anti-Tubercular Activity
Fused Pyrazolo-Thiazoles and Thiazines
Biomedical Applications
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which may lead to the arrest of cell cycle progression and induction of apoptosis .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116, indicating their potential as anticancer agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-8-20(29)26-11-13-27(14-12-26)22(30)18-15-25(4-2)16-19-21(18)24-28(23(19)31)17-9-6-5-7-10-17/h5-7,9-10,15-16H,3-4,8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYQGAICXPRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.